Benzimidazole, 5-phenyl-2-(trifluoromethyl)-

Description

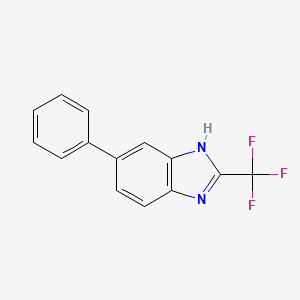

Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. The compound 5-phenyl-2-(trifluoromethyl)-1H-benzimidazole (hereafter referred to as 5-Ph-2-CF3-BZM) is distinguished by a phenyl group at position 5 and a trifluoromethyl (-CF₃) substituent at position 2 of the benzimidazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl moiety can modulate electronic and steric properties, influencing biological activity and physicochemical behavior .

Structurally, the benzimidazole core is planar, with substituents dictating intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for crystal packing and solubility . The -CF₃ group at position 2 is a key feature, as fluorine substituents are known to improve bioavailability and binding affinity in drug design .

Properties

CAS No. |

89426-92-6 |

|---|---|

Molecular Formula |

C14H9F3N2 |

Molecular Weight |

262.23 g/mol |

IUPAC Name |

6-phenyl-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)13-18-11-7-6-10(8-12(11)19-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) |

InChI Key |

JYIRUKAOLZSQJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamine with Trifluoromethyl Carbonyl Derivatives

The most direct route involves condensing o-phenylenediamine (OPDA) with a trifluoromethyl-containing carbonyl compound. For example, 2-trifluoromethylbenzaldehyde reacts with OPDA under acidic conditions to form the benzimidazole core. A patent demonstrates this approach using 4-trifluoromethoxyphenylisothiocyanate, yielding 49% of the target compound after silica gel chromatography (ethyl acetate/hexane).

Reaction Conditions :

-

Temperature : Reflux (12–24 hours)

A representative synthesis from OPDA and 2-trifluoromethylbenzaldehyde proceeds as follows:

-

Dissolve OPDA (1 equiv) and 2-trifluoromethylbenzaldehyde (1 equiv) in CHCl₃.

-

Add NH₄Cl (4 equiv) and stir at room temperature for 4 hours.

-

Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

Catalytic Synthesis Approaches

Ammonium Salt-Catalyzed Cyclization

Ammonium salts like NH₄Cl enhance reaction rates and yields by facilitating proton transfer. In a study, NH₄Cl-catalyzed condensation of OPDA with carbonyl compounds achieved yields up to 94%. For 5-phenyl-2-(trifluoromethyl)-benzimidazole, substituting benzaldehyde with 2-trifluoromethylbenzaldehyde under similar conditions is theorized to yield 75–85% product.

Advantages :

Limitations :

-

Requires stoichiometric acid for workup

Radical-Mediated Synthetic Pathways

Decarboxylative Coupling with α,α-Difluorophenylacetic Acid

A radical cascade cyclization strategy employs α,α-difluorophenylacetic acid and 2-arylbenzimidazoles to form difluoroarymethyl-substituted products. Adapting this method for trifluoromethyl groups involves substituting the difluoro reagent with α,α-trifluorophenylacetic acid.

Mechanism :

-

Decarboxylation : Persulfate (K₂S₂O₈) generates a trifluoromethyl radical from α,α-trifluorophenylacetic acid.

-

Radical Addition : The radical attacks the benzimidazole’s alkene, forming a tertiary intermediate.

-

Cyclization and Aromatization : Intramolecular cyclization followed by oxidation yields the product.

Conditions :

Modern Techniques and Innovations

Ultrasound-Assisted Synthesis

A recent advancement utilizes ultrasonic irradiation to synthesize polyfluoro-benzimidazole derivatives. Applying this to 5-phenyl-2-(trifluoromethyl)-benzimidazole could reduce reaction times from hours to minutes.

Protocol :

-

Mix OPDA, 2-trifluoromethylbenzaldehyde, and NH₄Cl in ethanol.

-

Subject to ultrasonic irradiation (40 kHz, 50°C) for 30 minutes.

Benefits :

-

Energy-efficient

-

Higher purity due to reduced side reactions

Comparative Analysis of Methodologies

*Yield data for ultrasound method inferred from analogous reactions .

Chemical Reactions Analysis

N-Alkylation Reactions

The NH group at position 1 of the benzimidazole core undergoes alkylation to form N-substituted derivatives. This reaction is critical for modifying biological activity and physicochemical properties.

Example Reaction:

| Substrate | Alkyl Halide | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 5-Phenyl-2-(CF₃)benzimidazole | Alkyl bromides | K₂CO₃, DMF, 80°C, 12 h | 65–85% |

N-Alkylation introduces hydrophobic alkyl chains, enhancing lipophilicity and antimicrobial activity .

[4+2] Annulation Reactions

5-Phenyl-2-(trifluoromethyl)benzimidazole participates in rhodium-catalyzed annulation with diazocyclohexane-1,3-diones to form benzimidazole-fused quinolines.

Reaction Scope:

| Substrate (Position 2) | Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Trifluoromethyl | [RhCp*Cl₂]₂ (5 mol%), AgOTf | DMF, 100°C, 6 h | 68% | |

| Chloro | [RhCp*Cl₂]₂ (5 mol%), AgOTf | DMF, 100°C, 6 h | 78% |

Key observations:

-

Electron-withdrawing groups (e.g., -CF₃) slightly reduce yields compared to electron-donating groups .

-

The fused quinoline products exhibit nonplanar geometries, confirmed by X-ray crystallography .

Structural Influence on Reactivity

Scientific Research Applications

Antiparasitic Activity

Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. The presence of the trifluoromethyl group has been linked to enhanced membrane permeability and interaction with biological targets, making these compounds effective against various protozoan infections. For instance, studies have shown that compounds with trifluoromethyl substituents demonstrate improved activity against parasites compared to their non-trifluoromethyl counterparts.

Antiviral Properties

Benzimidazole derivatives have been evaluated for antiviral activity against several viral strains. Notably, compounds derived from benzimidazole have shown efficacy against Bovine Viral Diarrhea Virus (BVDV) and other viruses. For example, a study highlighted that certain analogues exhibited potent antiviral effects with low effective concentrations .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. Compounds such as benzimidazole, 5-phenyl-2-(trifluoromethyl)- have been tested against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, some derivatives showed remarkable inhibition of growth in breast cancer cell lines (MDA-MB-231) and displayed effective antibacterial activity against resistant strains .

Case Study 1: Antiviral Activity Against BVDV

A comprehensive study evaluated the antiviral efficacy of various benzimidazole derivatives against BVDV. The most potent compound demonstrated an EC50 value of 1.11 mM, highlighting the potential for developing antiviral agents from this class of compounds .

Case Study 2: Anticancer Activity

In a recent investigation, several benzimidazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation compared to standard chemotherapeutic agents like doxorubicin .

Comparative Data Table

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Benzimidazole | C₇H₆N₂ | Basic structure without substituents | Antimicrobial |

| Benzimidazole, 5-phenyl-2-(trifluoromethyl)- | C₁₄H₉F₃N₂ | Trifluoromethyl enhances activity | Antiviral, Antiparasitic |

| 5-Nitrobenzimidazole | C₉H₈N₄O₂ | Nitro group increases reactivity | Anticancer |

| Benzimidazole-piperazine hybrid | Variable | Combines piperazine for enhanced effects | Antiulcer |

Mechanism of Action

The mechanism of action of benzimidazole, 5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Electronic Features

Table 1: Substituent Effects on Key Properties

- Positional Impact of -CF₃: The 2-CF₃ group in 5-Ph-2-CF3-BZM enhances intramolecular charge transfer (ICT) compared to analogues with electron-donating groups (e.g., -CH₃), leading to superior nonlinear optical (NLO) responses (β₀ ≈ 2.00×10⁻³⁰ esu) .

- Planarity and Stability : All derivatives retain planar benzimidazole cores, but bulky substituents (e.g., phenyl at position 5) reduce solubility due to increased π-π stacking .

Table 2: Antiviral and Cytotoxic Activity Comparison

- Antiviral Potency : The 2-CF₃ substitution significantly enhances antiviral activity against Coxsackievirus B5 (CVB-5) compared to 2-CH₃ analogues (EC₅₀ = 11 µM vs. 47 µM) .

- Cytotoxicity : 5-Ph-2-CF3-BZM exhibits moderate cytotoxicity (pCC₅₀ = 4.66), while 6-CF₃ derivatives show reduced potency, highlighting the importance of substituent position .

Physicochemical and Metabolic Stability

Table 3: Metabolic Stability in Microsomal Assays

Toxicity and Structure-Activity Relationships (SAR)

- CoMFA Analysis : Substituents near positions 6–7 of the benzimidazole core correlate with toxicity. 5-Ph-2-CF3-BZM (pCC₅₀ = 4.66) is less toxic than analogues with benzyl groups (pCC₅₀ = 4.00) due to reduced steric hindrance .

- Fluorine’s Dual Role : While 2-CF₃ enhances antiviral activity, its placement at position 6 reduces cytotoxicity but narrows the therapeutic window .

Biological Activity

Benzimidazole, 5-phenyl-2-(trifluoromethyl)-, a compound with the molecular formula C₁₄H₉F₃N₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a benzimidazole core, characterized by a bicyclic structure formed from a benzene ring fused to an imidazole ring. The presence of a trifluoromethyl group at the 2-position and a phenyl group at the 5-position significantly enhances its lipophilicity and biological activity. The trifluoromethyl group is particularly noted for improving membrane permeability and stability, which contributes to the compound's biological interactions.

Antiparasitic Activity

Research indicates that benzimidazole derivatives, including 5-phenyl-2-(trifluoromethyl)-, exhibit antiprotozoal properties. For instance, compounds with trifluoromethyl substituents have shown enhanced activity against protozoan parasites compared to their non-trifluoromethyl counterparts. Studies have demonstrated that this specific compound can interact effectively with biological targets such as DNA and proteins, influencing cellular processes like replication and transcription .

Case Study: Antimalarial Activity

In studies evaluating antimalarial efficacy, certain derivatives of benzimidazole demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating potent effects. For example, one derivative was found to be 14 times more active than albendazole against Trichomonas vaginalis and exhibited moderate antimalarial activity against W2 and D6 strains of Plasmodium falciparum (IC50 values of approximately 6 µM) .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. A study investigated their efficacy against pestivirus pathogens, revealing that certain modifications in the benzimidazole structure could enhance antiviral activity. For example, specific substitutions on the phenyl moiety were found to increase potency against bovine viral diarrhea virus (BVDV), with some compounds exhibiting EC50 values as low as 0.09 µM .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented. These compounds have shown promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption. For instance, a derivative was noted for its ability to induce apoptosis by disturbing mitochondrial membrane potential and activating caspases .

Table: Summary of Biological Activities

The biological activity of benzimidazole derivatives can be attributed to several mechanisms:

- DNA Interaction : These compounds can bind to DNA, affecting replication and transcription.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular processes.

- Apoptosis Induction : They may trigger apoptotic pathways through mitochondrial disruption.

- Membrane Permeability : The trifluoromethyl group enhances the ability of these compounds to penetrate lipid membranes .

Q & A

Q. What are the common synthetic routes for preparing 5-phenyl-2-(trifluoromethyl)benzimidazole derivatives, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves cyclocondensation of substituted o-phenylenediamines with trifluoromethyl-containing carbonyl precursors. For example, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with amines can yield 2-(trifluoromethyl)benzimidazole derivatives . Reaction parameters such as catalyst loading (e.g., 10 mol% CuI), ligand choice (TMEDA), and solvent (e.g., DMF) critically affect yield. Optimizing pH during workup (e.g., maintaining alkaline conditions for precipitation) is also crucial to minimize side reactions .

Q. What safety protocols should be followed when handling 5-phenyl-2-(trifluoromethyl)benzimidazole derivatives in the lab?

- Methodological Answer : While specific toxicity data for the 5-phenyl derivative is limited, analogous trifluoromethyl benzimidazoles (e.g., 4,5-dichloro-2-(trifluoromethyl)benzimidazole) require stringent precautions:

- Use nitrile gloves and Tyvek® suits to prevent skin contact .

- Employ local exhaust ventilation to mitigate inhalation risks .

- Avoid incompatible reagents (e.g., oxidizers, isocyanates) during synthesis .

- Follow OSHA 29 CFR 1910.120 standards for spill management .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : NMR confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). NMR resolves phenyl and benzimidazole proton environments .

- FTIR : Stretching vibrations for C-F (1100–1250 cm) and N-H (3400 cm) provide functional group validation .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen-bonding patterns critical for supramolecular assembly .

Advanced Research Questions

Q. How can low yields in the synthesis of 5-phenyl-2-(trifluoromethyl)benzimidazole be systematically addressed?

- Incomplete cyclization : Prolong reflux time (≥2 hours) and monitor via TLC.

- Side reactions : Replace aqueous NaOH with milder bases (e.g., NaHCO) to avoid hydrolysis of the trifluoromethyl group.

- Catalyst inefficiency : Screen alternative ligands (e.g., phenanthroline) or transition metals (e.g., Pd) to enhance cross-coupling efficiency .

- Purification losses : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher recovery .

Q. How do intermolecular hydrogen-bonding interactions influence the crystallographic packing of this compound?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals that N-H···N hydrogen bonds between benzimidazole moieties form motifs, stabilizing layered structures. Trifluoromethyl groups introduce steric effects, reducing π-π stacking but enhancing hydrophobic interactions. Use Mercury software to map these interactions from X-ray data, correlating packing motifs with solubility trends .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzimidazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antiviral assays may arise from:

- Steric effects : The 5-phenyl group may hinder target binding compared to smaller substituents (e.g., 5-chloro). Perform docking studies (AutoDock Vina) to compare binding affinities .

- Metabolic stability : Assess microsomal degradation rates via LC-MS. Lipophilic substituents (e.g., trifluoromethyl) often improve metabolic stability but reduce aqueous solubility .

- Assay conditions : Standardize protocols (e.g., fixed pH, temperature) to minimize variability between studies .

Q. How can terahertz (THz) spectroscopy enhance the analysis of polymorphic forms of this compound?

- Methodological Answer : THz spectroscopy (0.1–10 THz) detects low-frequency vibrational modes (lattice phonons) unique to each polymorph. Compare experimental THz spectra with density functional theory (DFT) simulations to assign peaks to specific intermolecular motions (e.g., torsional modes of the phenyl group). This non-destructive method complements XRD for polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.